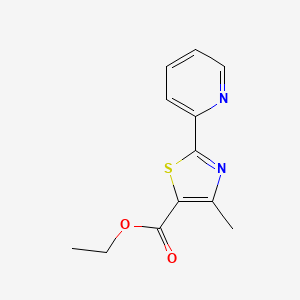

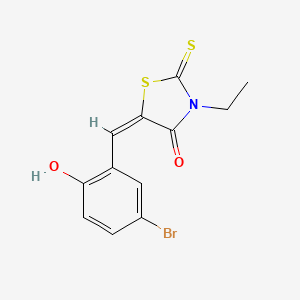

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Übersicht

Beschreibung

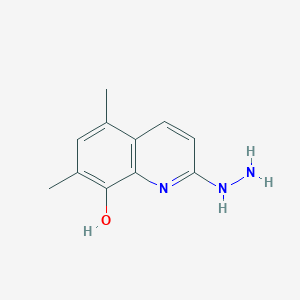

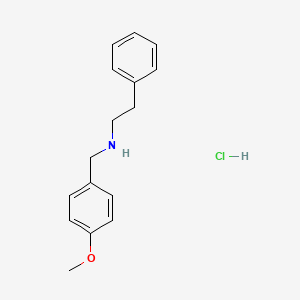

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is a chemical compound with the CAS Number: 89401-54-7. It has a molecular weight of 248.31 and its IUPAC name is ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate derivatives has been achieved using a two-step synthetic method involving conventional Hantzsch thiazole synthesis .Molecular Structure Analysis

The molecular structure of this compound has been elucidated by 1H-NMR and 13C-NMR spectral data .Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±55.0 °C at 760 mmHg, and a flash point of 197.1±31.5 °C. It has 4 freely rotating bonds and a polar surface area of 80 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate has been a subject of interest in the synthesis of complex organic compounds. For instance, the compound has been utilized in transformations leading to the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which are significant due to their potential biological activities (Albreht et al., 2009). Similarly, derivatives such as (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates have been synthesized from related precursors, showcasing the compound's versatility in organic synthesis (Žugelj et al., 2009).

Antimalarial Activity

In the realm of medicinal chemistry, derivatives of this compound have shown promise as antimalarial agents. Compounds synthesized from this chemical scaffold have demonstrated significant inhibitory potential against Plasmodium falciparum, the parasite responsible for malaria, highlighting its potential in antimalarial drug development (Makam et al., 2014).

Antituberculosis and Antibacterial Properties

Further research has explored the application of this compound derivatives as antibacterial agents, particularly against tuberculosis. Certain synthesized compounds have shown effectiveness in inhibiting Mycobacterium tuberculosis, the bacterium that causes TB, indicating the potential for developing new antituberculosis drugs (Jeankumar et al., 2013).

Anticancer Research

Moreover, this compound has been utilized in the synthesis of compounds with potential anticancer activities. Novel pyridine-thiazole hybrid molecules derived from this compound have been synthesized and shown high antiproliferative activity against various cancer cell lines, suggesting its utility in developing new anticancer agents (Ivasechko et al., 2022).

Wirkmechanismus

Target of Action

Thiazole derivatives have been reported to interact with various biological targets such as topoisomerase ii

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological effects . More detailed studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiazole derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets

Result of Action

Thiazole derivatives have been reported to induce various biological effects, such as dna double-strand breaks and cell death, depending on their specific targets . More research is needed to determine the specific effects of this compound.

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been known to exhibit diverse biological activities

Molecular Mechanism

It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCVLLXXBVTJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377057 | |

| Record name | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383146-88-1 | |

| Record name | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)